Lipophilicity at the Series Midpoint
The target compound (1040686-82-5) exhibits a computed XLogP3-AA of 5.6, which falls at the exact median of the six-compound analog series (range 4.8–6.9) [1][2]. Among analogs sharing the identical phenoxybutyl linker, the 3,5-dimethylaniline substitution pattern yields lipophilicity that is 0.5 log units lower than the 2-ethyl-6-methyl analog (1040684-44-3; XLogP3 6.1) and 1.3 log units lower than the sec-butyl-phenoxy variant (1040687-18-0; XLogP3 6.9), while being 0.5 log units higher than the 2,6-dimethyl-propyloxy analog (1040686-42-7; XLogP3 5.1) and 0.8 log units higher than the 2,5-dimethoxy analog (1040688-45-6; XLogP3 4.8) [1][2][3][4][5]. Notably, the constitutional isomer N-{2-[2-(tert-butyl)phenoxy]ethyl}-4-methylaniline (1040689-03-9) shares an identical XLogP3 of 5.6 despite a completely different substitution architecture, demonstrating that identical global lipophilicity can be achieved through structurally distinct means [6].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.6 (CID 46736172) |
| Comparator Or Baseline | 1040686-42-7: 5.1 | 1040688-45-6: 4.8 | 1040684-44-3: 6.1 | 1040687-18-0: 6.9 | 1040689-03-9: 5.6 |
| Quantified Difference | Target sits at series median; ΔXLogP3 ranges from −0.8 (vs. 1040688-45-6) to +1.3 (vs. 1040687-18-0) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); all values from the same computational pipeline |
Why This Matters
For procurement decisions in lead-optimization campaigns, a lipophilicity value of 5.6 balances passive membrane permeability against aqueous solubility risk—analogs with XLogP3 > 6 carry elevated promiscuity and solubility-liability risk, while analogs with XLogP3 < 5 may under-perform in cell-based assays requiring membrane transit.
- [1] PubChem CID 46736172 (Target, 1040686-82-5). XLogP3-AA = 5.6. https://pubchem.ncbi.nlm.nih.gov/compound/1040686-82-5 (accessed 2026-04-25). View Source
- [2] PubChem CID 46736237 (Comparator, 1040686-42-7). XLogP3-AA = 5.1. https://pubchem.ncbi.nlm.nih.gov/compound/1040686-42-7 (accessed 2026-04-25). View Source
- [3] PubChem CID 46736189 (Comparator, 1040688-45-6). XLogP3-AA = 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/1040688-45-6 (accessed 2026-04-25). View Source
- [4] PubChem CID 46736244 (Comparator, 1040684-44-3). XLogP3-AA = 6.1. https://pubchem.ncbi.nlm.nih.gov/compound/1040684-44-3 (accessed 2026-04-25). View Source
- [5] PubChem CID 46736174 (Comparator, 1040687-18-0). XLogP3-AA = 6.9. https://pubchem.ncbi.nlm.nih.gov/compound/1040687-18-0 (accessed 2026-04-25). View Source
- [6] PubChem CID 28308142 (Comparator, 1040689-03-9). XLogP3-AA = 5.6. https://pubchem.ncbi.nlm.nih.gov/compound/1040689-03-9 (accessed 2026-04-25). View Source
